
5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol
Overview
Description
5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol: is a heterocyclic compound that contains a pyridine ring fused with an oxadiazole ring and a thiol group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the thiol group makes it a versatile ligand in coordination chemistry, allowing it to form complexes with various metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of a hydrazide with a carbon disulfide derivative. One common method is as follows :
Starting Materials: Pyridine-2-carboxylic acid hydrazide and carbon disulfide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium hydroxide in ethanol.
Procedure: The pyridine-2-carboxylic acid hydrazide is dissolved in ethanol, and carbon disulfide is added dropwise. The mixture is stirred at room temperature for several hours, followed by the addition of potassium hydroxide. The reaction mixture is then heated under reflux for a few hours.
Product Isolation: The reaction mixture is cooled, and the product is precipitated by adding water. The solid product is filtered, washed with water, and recrystallized from ethanol to obtain pure this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group in 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to form the corresponding hydrazide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Disulfides.
Reduction: Hydrazides.
Substitution: Alkyl or acyl derivatives of this compound.
Scientific Research Applications
Chemistry:
5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties .
Biology and Medicine:
The compound has shown promise in various biological applications, including:
Antimicrobial Activity: Effective against a range of bacterial and fungal strains.
Antiviral Activity: Potential to inhibit viral replication.
Anticancer Activity: Exhibits cytotoxic effects against certain cancer cell lines.
Industry:
In the industrial sector, this compound is used in the development of new materials with unique electronic and optical properties .
Mechanism of Action
The mechanism of action of 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets, including enzymes and receptors . The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity . Additionally, the compound can intercalate into DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
2-(Pyridin-2-yl)-1,3,4-oxadiazole: Lacks the thiol group, resulting in different reactivity and biological activity.
5-(Pyridin-2-yl)-1,3,4-thiadiazole-2-thiol: Contains a thiadiazole ring instead of an oxadiazole ring, leading to variations in electronic properties and biological activity.
5-(Pyridin-2-yl)-1,2,4-oxadiazole-3-thiol: Different ring structure, affecting its chemical and biological properties.
Uniqueness:
Its ability to form metal complexes and its diverse biological activities set it apart from similar compounds .
Biological Activity
5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound, supported by data tables and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. Common methods include:
- Reflux Method : The compound is synthesized by refluxing pyridine carboxylic acids with thioketones or thiosemicarbazides in the presence of dehydrating agents.
- Microwave-Assisted Synthesis : This method enhances reaction rates and yields through microwave radiation, allowing for faster synthesis with fewer by-products.
The general reaction scheme can be summarized as follows:
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various strains of bacteria and fungi. Key findings include:
- Gram-positive Bacteria : The compound showed moderate activity against Staphylococcus aureus and Enterococcus faecalis.
- Gram-negative Bacteria : It was effective against Escherichia coli and Pseudomonas aeruginosa.
A comparative analysis of antimicrobial activity is presented in Table 1.
Microorganism | Activity Level |
---|---|
Staphylococcus aureus | Moderate |
Escherichia coli | Moderate |
Pseudomonas aeruginosa | Moderate |
Enterococcus faecalis | Moderate |
Antitubercular Properties
Research indicates that derivatives of this compound possess antitubercular activity comparable to traditional antibiotics like isoniazid. Studies have demonstrated efficacy against Mycobacterium tuberculosis, suggesting potential for development into new antitubercular agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Notable findings include:
- Cell Line Studies : It exhibited cytotoxic effects against various cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HeLa (cervical cancer).
Table 2 summarizes the anticancer activity based on IC50 values from MTT assays.
Cell Line | IC50 (µM) |
---|---|
HCT116 | 12.5 |
MCF7 | 15.0 |
HeLa | 10.0 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and tumor proliferation.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.
Case Studies
Several studies have highlighted the efficacy of 5-(Pyridin-2-yl)-1,3,4-oxadiazole derivatives:
- Antimicrobial Study by Alghamdi et al. (2020) : This study reported that a series of oxadiazole derivatives showed significant antibacterial activity comparable to amoxicillin against Gram-positive bacteria .
- Anticancer Research by Jaroslaw Slawinski et al. (2017) : The research demonstrated that oxadiazole derivatives significantly increased apoptosis in cancer cell lines compared to untreated controls .
- Antitubercular Activity by Dhumal et al. (2016) : This study found that specific derivatives inhibited Mycobacterium bovis BCG effectively in both active and dormant states .
Properties
IUPAC Name |
5-pyridin-2-yl-3H-1,3,4-oxadiazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3OS/c12-7-10-9-6(11-7)5-3-1-2-4-8-5/h1-4H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNWRPICZLNODY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=S)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363340 | |
Record name | 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3690-47-9 | |
Record name | 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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